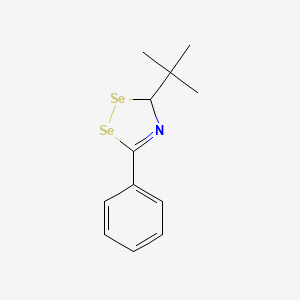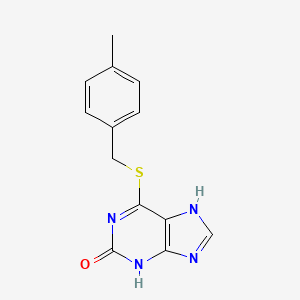
Cobalt--rhodium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–rhodium (3/1) is a bimetallic compound composed of cobalt and rhodium in a 3:1 ratio. This compound is of significant interest due to its unique catalytic properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of cobalt and rhodium enhances the compound’s stability and reactivity, making it a valuable material for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–rhodium (3/1) can be achieved through various methods, including chemical reduction, co-precipitation, and thermal decomposition. One common approach involves the reduction of cobalt and rhodium salts using a reducing agent such as sodium borohydride or hydrazine. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired bimetallic compound .
Industrial Production Methods
Industrial production of cobalt–rhodium (3/1) often involves large-scale chemical reduction processes. The use of high-purity cobalt and rhodium salts, along with efficient reducing agents, ensures the consistent production of the compound. Advanced techniques such as microwave-assisted synthesis and sonochemical methods have also been explored to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both cobalt and rhodium atoms.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine in an aqueous or organic solvent.
Substitution: Substitution reactions often involve the replacement of ligands or functional groups on the compound using reagents such as halides or phosphines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt and rhodium oxides, while reduction reactions can produce metallic cobalt and rhodium nanoparticles. Substitution reactions can lead to the formation of various cobalt and rhodium complexes with different ligands .
Applications De Recherche Scientifique
Cobalt–rhodium (3/1) has a wide range of scientific research applications due to its unique catalytic properties and reactivity. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydroformylation, hydrogenation, and C-H activation. .
Biology: In biological research, cobalt–rhodium (3/1) is explored for its potential as a therapeutic agent. .
Medicine: The compound’s catalytic properties are utilized in the development of new drugs and therapeutic agents. .
Industry: Cobalt–rhodium (3/1) is used in industrial processes such as the production of fine chemicals, pharmaceuticals, and materials. .
Mécanisme D'action
The mechanism of action of cobalt–rhodium (3/1) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the activation and transformation of substrates through its unique electronic structure and coordination environment. For example, in hydroformylation reactions, the compound activates the carbon-hydrogen bonds of olefins, leading to the formation of aldehydes .
In biological systems, rhodium complexes interact with biomolecules such as DNA, RNA, and proteins, leading to the inhibition of cellular processes and the induction of cell death. These interactions are mediated by the coordination of rhodium atoms with nucleophilic sites on the biomolecules, resulting in the disruption of their normal functions .
Comparaison Avec Des Composés Similaires
Cobalt–rhodium (3/1) can be compared with other bimetallic compounds such as cobalt–palladium, cobalt–platinum, and rhodium–copper. Each of these compounds has unique properties and applications:
Cobalt–palladium: Known for its excellent catalytic activity in hydrogenation and carbon-carbon coupling reactions.
Cobalt–platinum: Exhibits high stability and catalytic efficiency in oxidation and reduction reactions.
Rhodium–copper: Demonstrates enhanced selectivity and activity in hydrogenation reactions under ambient conditions .
The uniqueness of cobalt–rhodium (3/1) lies in its ability to combine the catalytic properties of both cobalt and rhodium, resulting in a versatile and efficient catalyst for a wide range of applications.
Propriétés
Numéro CAS |
196190-47-3 |
|---|---|
Formule moléculaire |
Co3Rh |
Poids moléculaire |
279.7051 g/mol |
Nom IUPAC |
cobalt;rhodium |
InChI |
InChI=1S/3Co.Rh |
Clé InChI |
KQHINJWDSMGBLD-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)

![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)

![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)


![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
